
1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
The synthesis of 1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core carbazole structure, followed by the introduction of the ethyl, methyl, and tetrahydro-2-furanyl groups. The final step involves the formation of the O-acetyloxime group. Industrial production methods may involve optimization of these steps to increase yield and purity .
Analyse Chemischer Reaktionen
1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxime group to an amine.
Wissenschaftliche Forschungsanwendungen
1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialized materials and as a photoinitiator in polymerization processes.
Wirkmechanismus
The mechanism of action of 1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-9-ETHYL-6-2-METHYL-4-(TETRAHYDRO-2-FURANYL)METHOXYBENZOYL-9H-CARBAZOL-3-YL-1-(O-ACETYLOXIME)ETHANONE can be compared with other similar compounds, such as:
1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone: Similar structure but lacks the O-acetyloxime group.
1-[9-Ethyl-6-(2-methyl-4-methoxybenzoyl)-9H-carbazol-3-yl]ethanone: Similar structure but with a methoxy group instead of the tetrahydro-2-furanyl group. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C31H32N2O5 |
---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
[(E)-1-[9-ethyl-6-[2-methyl-4-(oxolan-2-ylmethoxy)benzoyl]carbazol-3-yl]ethylideneamino] acetate |
InChI |
InChI=1S/C31H32N2O5/c1-5-33-29-12-8-22(20(3)32-38-21(4)34)16-27(29)28-17-23(9-13-30(28)33)31(35)26-11-10-24(15-19(26)2)37-18-25-7-6-14-36-25/h8-13,15-17,25H,5-7,14,18H2,1-4H3/b32-20+ |
InChI-Schlüssel |
KBDSIMFAWGSPRX-UZWMFBFFSA-N |
Isomerische SMILES |
CCN1C2=C(C=C(C=C2)/C(=N/OC(=O)C)/C)C3=C1C=CC(=C3)C(=O)C4=C(C=C(C=C4)OCC5CCCO5)C |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C(=NOC(=O)C)C)C3=C1C=CC(=C3)C(=O)C4=C(C=C(C=C4)OCC5CCCO5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.